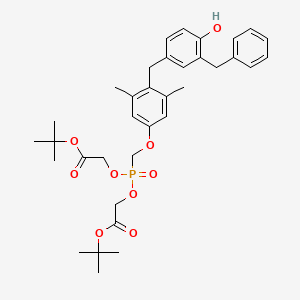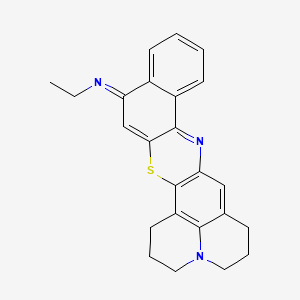
Photoacoustic contrast agent-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Photoacoustic contrast agent-1 is a compound used in photoacoustic imaging, a hybrid imaging technique that combines optical and ultrasound imaging. This compound enhances the contrast in photoacoustic imaging, allowing for better visualization of biological tissues and structures. Photoacoustic imaging relies on the photoacoustic effect, where absorbed optical energy is converted into acoustic signals, providing high-resolution images of tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of photoacoustic contrast agent-1 involves several steps, including the preparation of the core structure and the attachment of functional groups that enhance its photoacoustic properties. The core structure is typically synthesized using organic synthesis techniques, involving reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using batch or continuous flow reactors. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of automated systems and quality control measures ensures consistency and reproducibility in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Photoacoustic contrast agent-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its photoacoustic properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Substitution reactions involve replacing one functional group with another to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the core structure.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced photoacoustic properties, such as increased absorption in the near-infrared region and improved stability in biological environments.
Applications De Recherche Scientifique
Photoacoustic contrast agent-1 has a wide range of scientific research applications, including:
Chemistry: Used in studies to understand the photoacoustic effect and develop new contrast agents with improved properties.
Biology: Employed in imaging studies to visualize biological tissues, track cellular processes, and monitor the distribution of biomolecules.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Applied in the development of new imaging technologies and devices for medical and research purposes.
Mécanisme D'action
The mechanism of action of photoacoustic contrast agent-1 involves the absorption of optical energy, typically in the near-infrared region, and the subsequent conversion of this energy into acoustic signals. The compound’s molecular structure allows it to efficiently absorb light and generate heat, leading to the expansion of surrounding tissues and the production of acoustic waves. These waves are then detected by ultrasound transducers to create high-resolution images.
Comparaison Avec Des Composés Similaires
Photoacoustic contrast agent-1 is compared with other similar compounds, such as:
Gold Nanoparticles: Known for their strong optical absorption and biocompatibility, but may have limitations in terms of stability and cost.
Organic Dyes: Offer high absorption in the near-infrared region but may suffer from photobleaching and limited stability.
Semiconducting Polymeric Nanoparticles: Provide good optical properties and stability but may have challenges in terms of synthesis and functionalization.
This compound stands out due to its unique combination of high optical absorption, stability, and ease of functionalization, making it a versatile and effective contrast agent for photoacoustic imaging.
Conclusion
This compound is a valuable compound in the field of photoacoustic imaging, offering enhanced contrast and improved imaging capabilities. Its synthesis, chemical reactions, and applications in various scientific fields highlight its importance and potential for further development and use in advanced imaging technologies.
Propriétés
Formule moléculaire |
C24H23N3S |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine |
InChI |
InChI=1S/C24H23N3S/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3 |
Clé InChI |
JGWZURGVCHXFAR-UHFFFAOYSA-N |
SMILES canonique |
CCN=C1C=C2C(=NC3=C(S2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


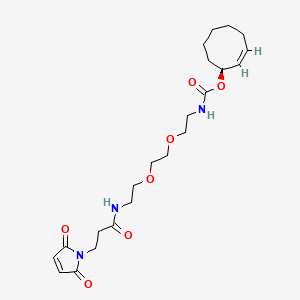

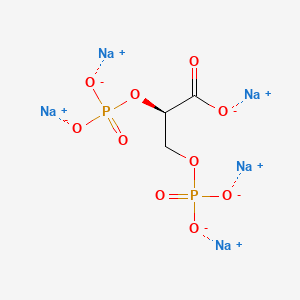
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
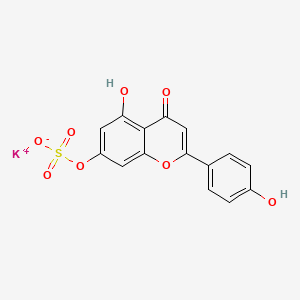
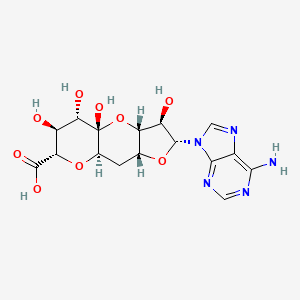

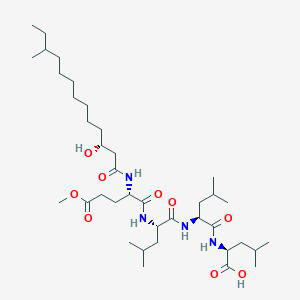

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
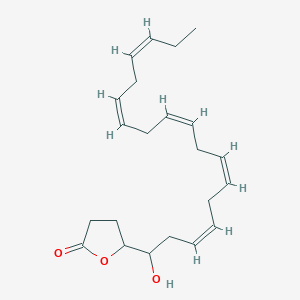
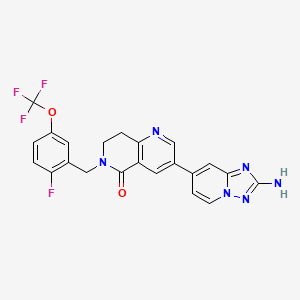
![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
